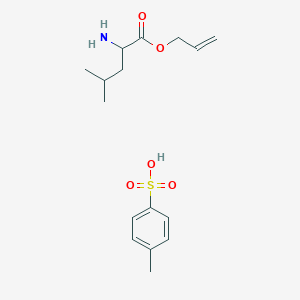

4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate

Description

4-Methylbenzenesulfonic acid (p-toluenesulfonic acid) paired with prop-2-enyl 2-amino-4-methylpentanoate forms a sulfonic acid salt of a branched-chain amino acid ester. These compounds are typically used in peptide synthesis, pharmaceutical intermediates, or as chiral building blocks due to their stability and solubility properties. The prop-2-enyl (allyl) ester group in the target compound may influence reactivity and bioavailability compared to bulkier substituents like benzyl.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHIGJZWRNZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For the preparation of prop-2-enyl 2-amino-4-methylpentanoate, a common approach involves the esterification of 2-amino-4-methylpentanoic acid with prop-2-enol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of 4-methylbenzenesulfonic acid often employs continuous sulfonation processes to achieve high yields and purity. The process involves the use of advanced reactors and precise control of reaction parameters. For prop-2-enyl 2-amino-4-methylpentanoate, large-scale production may involve the use of batch reactors with optimized conditions for esterification.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it to corresponding sulfones.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Prop-2-enyl 2-amino-4-methylpentanoate can participate in:

Hydrolysis: Hydrolysis of the ester bond to yield 2-amino-4-methylpentanoic acid and prop-2-enol.

Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfones.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations. Prop-2-enyl 2-amino-4-methylpentanoate, on the other hand, can interact with biological molecules through its amino and ester functional groups, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The benzyl ester derivative (log Pow = 1.60) exhibits moderate lipophilicity, favoring membrane permeability. Prop-2-enyl esters may have lower log Pow values due to reduced steric bulk.

Biological Activity

4-Methylbenzenesulfonic acid; prop-2-enyl 2-amino-4-methylpentanoate, also known as (S)-allyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate, is a compound with significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 343.4 g/mol. Its structure includes a sulfonic acid group attached to a 4-methylbenzene moiety, combined with an allyl ester of the amino acid 2-amino-4-methylpentanoate. This combination of hydrophilic and hydrophobic components may influence its solubility and biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H25NO5S |

| Molecular Weight | 343.4 g/mol |

| Functional Groups | Sulfonic acid, amino acid ester |

| Hydrophilic/Hydrophobic | Contains both hydrophilic (sulfonic acid) and hydrophobic (alkyl chains) components |

Antioxidant Properties

Research indicates that compounds similar to 4-methylbenzenesulfonic acid; prop-2-enyl 2-amino-4-methylpentanoate exhibit significant antioxidant properties. These properties may help mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases.

Interaction with Enzymes and Receptors

The compound's structural features suggest potential interactions with various enzymes and receptors. Studies have shown that it may influence metabolic pathways by acting on specific enzymes involved in amino acid metabolism. Understanding these interactions is essential for elucidating its potential therapeutic roles in metabolic disorders and cancer treatment.

Therapeutic Applications

Given its biological activity, this compound could have several therapeutic applications:

- Metabolic Disorders : By influencing metabolic pathways, it may assist in managing conditions related to amino acid metabolism.

- Cancer Treatment : Its antioxidant properties and interactions with cellular pathways could be leveraged in cancer therapies.

Case Study: Antioxidant Activity

A study examining the antioxidant effects of structurally similar compounds found that they significantly reduced oxidative stress markers in vitro. The results suggested that the presence of both the sulfonic acid group and the allyl ester contributed to enhanced free radical scavenging activity.

Research Findings on Enzyme Interaction

Research conducted on enzyme inhibition showed that 4-methylbenzenesulfonic acid; prop-2-enyl 2-amino-4-methylpentanoate could inhibit specific proteases involved in metabolic pathways. This inhibition could lead to altered metabolism of amino acids, suggesting potential applications in metabolic therapies .

Comparative Analysis with Similar Compounds

The following table compares 4-methylbenzenesulfonic acid; prop-2-enyl 2-amino-4-methylpentanoate with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonic acid; prop-2-enyl 2-amino-4-methylpentanoate | C16H25NO5S | Contains sulfonic acid and allyl ester |

| 2-Amino-4-methylbenzenesulfonic acid | C7H9NO3S | Simpler structure, lacks the allyl group |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | C16H22N2O2S | Contains benzyl instead of an amino acid |

| L-Isoleucine allyl ester p-toluenesulfonate | C13H19NO4S | Similar ester structure but different amino acid |

This comparative analysis highlights the uniqueness of 4-methylbenzenesulfonic acid; prop-2-enyl 2-amino-4-methylpentanoate due to its specific combination of functional groups, which may confer distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methylbenzenesulfonic acid derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Use nucleophilic substitution or esterification reactions with 4-methylbenzenesulfonic acid as a precursor. For example, coupling with prop-2-enyl 2-amino-4-methylpentanoate may require controlled pH (e.g., sodium acetate buffer at pH 4.6) to stabilize intermediates . Monitor reaction progress via HPLC with methanol/buffer mobile phases (65:35 ratio) . Validate purity using COA (Certificate of Analysis) with >97% thresholds .

Q. How can researchers characterize the stability of prop-2-enyl 2-amino-4-methylpentanoate under varying storage conditions?

- Methodology : Perform accelerated stability studies at 2–8°C and 25°C, analyzing degradation products via LC-MS. Compare solubility profiles in co-solvents (e.g., DMSO, ethanol) to identify optimal storage matrices . Use GF/F filters (0.7 μm) for sample preparation to avoid particulate interference .

Q. What analytical techniques are recommended for quantifying impurities in 4-methylbenzenesulfonic acid-containing compounds?

- Methodology : Employ solid-phase extraction (SPE) with Oasis HLB cartridges for impurity isolation . Quantify using LC-MS with deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) to enhance accuracy . Cross-reference with NMR or X-ray crystallography data for structural confirmation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., chiral centers in prop-2-enyl 2-amino-4-methylpentanoate) impact biological activity?

- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., using LiAlH4 or NaBH4 for selective reduction) . Compare binding affinities to biological targets (e.g., enzymes or receptors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Note that (S)-configured analogs often exhibit enhanced metabolic stability .

Q. What computational strategies can predict reactivity and optimize reaction pathways for sulfonic acid-ester hybrids?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for sulfonation or esterification steps . Use ICReDD’s reaction path search methods to narrow experimental conditions, reducing trial-and-error cycles by 50–70% . Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds (e.g., 4-methylphenylalanine derivatives)?

- Methodology : Conduct meta-analyses of existing data, focusing on assay conditions (e.g., pH, temperature). For example, 2-amino-2-(4-methylphenyl)propanoic acid derivatives show divergent oxidation/reduction behavior depending on solvent polarity . Replicate studies under standardized protocols (e.g., ISO guidelines) and use multivariate statistics to isolate confounding variables .

Methodological Challenges and Solutions

Q. What are the best practices for handling hygroscopic or light-sensitive intermediates during synthesis?

- Solution : Use dimethyldichlorosilane (DMDCS)-treated glassware to prevent adsorption losses . Perform reactions under inert atmospheres (N2/Ar) and store intermediates in amber vials at –18°C .

Q. How to design experiments for studying interactions between 4-methylbenzenesulfonic acid derivatives and biomolecules?

- Protocol : Use fluorescence quenching assays or microscale thermophoresis (MST) to measure binding constants. For example, ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate interacts with serum albumin via hydrophobic pockets, detectable via Förster resonance energy transfer (FRET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.